Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

説明

特性

IUPAC Name |

ethyl 5-tert-butyl-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-17-12(16)8-6-9(13(2,3)4)11(15)7-10(8)14/h6-7,14-15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIBWWACUMMQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

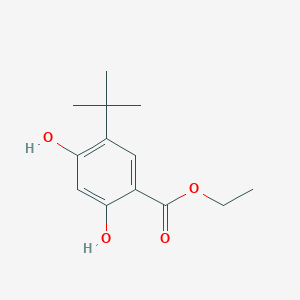

Chemical structure and properties of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

An In-Depth Technical Guide to Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, a substituted phenolic compound with significant potential in medicinal chemistry and drug development. Although not extensively documented in mainstream chemical literature, its structural motifs—a 2,4-dihydroxybenzoic acid (β-resorcylic acid) core, a tert-butyl group, and an ethyl ester—suggest a profile rich in therapeutic possibilities. This document will explore the molecule's chemical architecture, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly as an antioxidant and anti-inflammatory agent. The insights provided are grounded in established principles of organic chemistry and pharmacology, drawing parallels with well-characterized analogous compounds.

Introduction: The Therapeutic Promise of Substituted Phenolic Esters

Phenolic compounds are a cornerstone of drug discovery, renowned for their vast array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic modification of the phenolic scaffold can significantly enhance their therapeutic index. The introduction of a tert-butyl group, for instance, can increase lipophilicity, which may improve cell membrane permeability, and provide steric hindrance that enhances the molecule's stability and antioxidant capacity.[2] Esterification of a carboxylic acid group can modulate the compound's pharmacokinetic profile, potentially improving its absorption and distribution.

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate incorporates these key features. Its 2,4-dihydroxybenzoic acid backbone is a known pharmacophore with inherent biological activities.[3][4] The addition of a tert-butyl group at the 5-position and an ethyl ester at the carboxylic acid function presents a molecule designed for enhanced efficacy and drug-like properties. This guide will dissect the chemical nature of this promising compound and outline its potential in the landscape of modern drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a thorough analysis of its chemical structure and the properties derived from it.

Molecular Structure

The chemical structure of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a tert-butyl group at position 5, and an ethyl carboxylate group at position 1.

Caption: Chemical Structure of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₈O₄ | Defines the elemental composition and molar mass. |

| Molecular Weight | 238.28 g/mol | Influences absorption, distribution, and metabolism. |

| logP | ~3.5 | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 | The two hydroxyl and two ester oxygen atoms can accept hydrogen bonds. |

| Polar Surface Area | 66.76 Ų | Affects transport properties and interactions with polar macromolecules. |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate.

Step 1: Friedel-Crafts Alkylation of Resorcinol

The synthesis commences with the Friedel-Crafts alkylation of resorcinol. This reaction introduces the tert-butyl group onto the aromatic ring.

-

Protocol:

-

Dissolve resorcinol in a suitable solvent.

-

Add tert-butanol as the alkylating agent.[5]

-

Slowly add a strong acid catalyst, such as sulfuric acid, while maintaining a controlled temperature.[5]

-

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tert-butyl carbocation is attacked by the electron-rich resorcinol ring.[6][7]

-

The major product, 4-(tert-butyl)resorcinol, is then isolated and purified.

-

Step 2: Kolbe-Schmitt Carboxylation

The second step involves the carboxylation of the 4-(tert-butyl)resorcinol intermediate using the Kolbe-Schmitt reaction to introduce the carboxylic acid group.

-

Protocol:

-

The potassium salt of 4-(tert-butyl)resorcinol is prepared by reacting it with a base like potassium carbonate.

-

The salt is then heated under a high pressure of carbon dioxide.[8]

-

The reaction results in the formation of the potassium salt of 5-(tert-butyl)-2,4-dihydroxybenzoic acid.

-

Acidification of the reaction mixture yields the free carboxylic acid.[8]

-

Step 3: Fischer Esterification

The final step is the esterification of the synthesized 5-(tert-butyl)-2,4-dihydroxybenzoic acid with ethanol to yield the target compound.

-

Protocol:

-

Dissolve 5-(tert-butyl)-2,4-dihydroxybenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[9]

-

The mixture is refluxed to drive the equilibrium towards the formation of the ester.[9]

-

Water produced during the reaction can be removed to improve the yield.

-

The final product, Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, is isolated and purified. Alternatively, coupling reagents can be used for a more rapid and milder esterification.[10][11]

-

Predicted Analytical and Spectroscopic Data

The structural elucidation of the synthesized Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate would rely on standard analytical techniques. The following are the predicted key spectroscopic features:

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons appearing as singlets or doublets in the region of δ 6.5-7.5 ppm. - A quartet for the -OCH₂- protons of the ethyl group around δ 4.3 ppm. - A singlet for the nine equivalent protons of the tert-butyl group around δ 1.3 ppm. - A triplet for the -CH₃ protons of the ethyl group around δ 1.4 ppm. - Broad singlets for the two hydroxyl protons. |

| ¹³C NMR | - Carbonyl carbon of the ester around δ 170 ppm. - Aromatic carbons in the region of δ 100-160 ppm. - Quaternary carbon of the tert-butyl group around δ 35 ppm. - Methyl carbons of the tert-butyl group around δ 30 ppm. - Methylene carbon of the ethyl group around δ 60 ppm. - Methyl carbon of the ethyl group around δ 14 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl groups around 3300-3500 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1700-1730 cm⁻¹. - C-O stretching bands for the ester and phenol groups in the region of 1100-1300 cm⁻¹. - Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) and the tert-butyl group (-C(CH₃)₃). |

Potential Applications in Drug Development

The unique structural features of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate suggest several promising avenues for its application in drug development, primarily leveraging its antioxidant and anti-inflammatory properties.

Antioxidant Activity and Oxidative Stress-Related Diseases

Phenolic compounds are excellent radical scavengers due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The presence of two hydroxyl groups and an electron-donating tert-butyl group on the aromatic ring of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is expected to confer potent antioxidant activity. This makes the compound a strong candidate for mitigating oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][12]

Caption: Proposed mechanism of antioxidant action for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate.

Anti-inflammatory Properties

Chronic inflammation is another key pathological process underlying many diseases. Phenolic compounds have been shown to exert anti-inflammatory effects by modulating various inflammatory pathways.[1] Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate could potentially inhibit pro-inflammatory enzymes and cytokines, making it a valuable lead compound for the development of novel anti-inflammatory drugs.

Safety and Handling

While specific toxicity data for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is not available, general precautions for handling phenolic compounds and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate represents a molecule of significant interest for researchers in drug discovery and development. While direct experimental data on this compound is scarce, a comprehensive analysis of its constituent functional groups and related compounds allows for a robust prediction of its chemical properties, a plausible synthetic route, and promising therapeutic potential. Its predicted antioxidant and anti-inflammatory properties, coupled with favorable drug-like characteristics imparted by the tert-butyl and ethyl ester groups, make it a compelling candidate for further investigation in the quest for novel therapeutics for a multitude of diseases. The protocols and insights provided in this guide aim to serve as a foundational resource for scientists embarking on the synthesis and evaluation of this and other related substituted phenolic compounds.

References

- Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869.

- FooDB. (2010, April 8). Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842).

- Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.

- BenchChem. (2026). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity.

- Li, Y., et al. (2023). 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis.

- S

- Chem-Impex. 2,4-Dihydroxybenzoic acid.

- ResearchGate. Consumer uses of some common TBP-AOs.

- Guidechem. (2023, June 18). How to Synthesize 2,4-Dihydroxybenzoic Acid?

- ChemicalBook. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis.

- Google Patents. (2006).

- Beilstein Journal of Organic Chemistry. (2019).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- Wang, Y., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry.

- Organic Chemistry Portal.

- Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869.

- Master Organic Chemistry.

- Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869.

- Organic Chemistry Portal.

- Google Patents. (1985). US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- Organic Syntheses. 3,5-dihydroxybenzoic acid.

- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

- Sarankar, S. K., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095-102.

- Vibzzlab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.

- BenchChem. (2025). An In-depth Technical Guide to 2-(2,4-Dihydroxybenzoyl)benzoic Acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN1762944A - 2-tertiary-butyl hydroquinone preparation method - Google Patents [patents.google.com]

- 6. Friedel Crafts Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fast Esterification Method Mediated by Coupling Reagent NDTP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate mechanism of action as an antioxidant

An In-Depth Technical Guide to the Predicted Antioxidant Mechanism of Action of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a synthetic phenolic compound with a structure suggesting significant, yet uncharacterized, antioxidant potential. This technical guide provides a comprehensive analysis of its predicted mechanism of action as an antioxidant. In the absence of direct experimental studies on this specific molecule, this guide leverages established principles of structure-activity relationships for its core components: the 2,4-dihydroxybenzoate nucleus, the C5-tert-butyl substituent, and the ethyl ester moiety. We predict that Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate primarily functions as a free radical scavenger via hydrogen atom transfer, a mechanism enhanced by the stabilizing effects of the tert-butyl group. This guide also outlines a detailed experimental framework for the validation of these predicted antioxidant properties, providing researchers with the necessary protocols to empirically determine its efficacy.

Introduction: Unveiling the Potential of a Novel Phenolic Compound

The relentless pursuit of novel antioxidant compounds is a cornerstone of research in the pharmaceutical, cosmetic, and food industries. These molecules play a pivotal role in mitigating the deleterious effects of oxidative stress, a key factor in cellular aging and the pathogenesis of numerous diseases. Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate presents a compelling, yet unstudied, scaffold for antioxidant activity.

This guide serves as a pioneering exploration into the predicted antioxidant mechanisms of this specific molecule. It is critical to note that, to date, the antioxidant properties of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate have not been extensively reported in the scientific literature. Therefore, this document adopts a predictive and analytical approach, dissecting the molecule's structure to forecast its antioxidant behavior based on well-established principles of physical organic chemistry and antioxidant science. We will delve into the predicted mechanisms of free radical scavenging and metal chelation, and provide a robust set of experimental protocols to validate these hypotheses.

Structural Analysis and Predicted Antioxidant Attributes

The antioxidant potential of any phenolic compound is intrinsically linked to its molecular structure. The arrangement of hydroxyl groups, the nature of its substituents, and its overall electronic and steric profile dictate its ability to neutralize reactive oxygen species (ROS).

The 2,4-Dihydroxybenzoate (β-Resorcylate) Core

The foundation of the molecule is a 2,4-dihydroxybenzoic acid (β-resorcylic acid) structure, which is a derivative of resorcinol. The two hydroxyl groups are positioned meta to each other. This arrangement is known to influence antioxidant activity. While dihydroxybenzoic acids with ortho (e.g., 2,3-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) hydroxyl groups are often potent antioxidants, the meta positioning in the 2,4-dihydroxy structure generally results in a lower intrinsic radical scavenging capacity.[1][2] This is due to less effective stabilization of the resulting phenoxyl radical through resonance.

The C5-tert-butyl Group: A Key Enhancer of Antioxidant Potency

The introduction of a tert-butyl group at the C5 position is predicted to significantly enhance the antioxidant activity of the 2,4-dihydroxybenzoate core. This enhancement is attributed to two primary effects:

-

Steric Hindrance: The bulky tert-butyl group provides steric hindrance around the adjacent C4-hydroxyl group.[3][4] This steric shield stabilizes the phenoxyl radical that forms upon hydrogen donation, preventing it from participating in further pro-oxidant reactions.[5]

-

Electronic Effect: The tert-butyl group is an electron-donating group through an inductive effect.[5] This increases the electron density on the aromatic ring and the phenolic hydroxyl groups, which can facilitate the donation of a hydrogen atom to a free radical.

The Ethyl Ester Moiety: Modulating Lipophilicity and Activity

The esterification of the carboxylic acid group with an ethyl group primarily influences the molecule's physical properties, particularly its lipophilicity. This modification can enhance the compound's solubility in non-polar environments, such as cell membranes and lipid-based formulations.[6][7] While esterification can sometimes reduce the antioxidant activity of phenolic acids in polar solvents, the increased lipophilicity may lead to improved efficacy in lipid peroxidation assays.[8][9]

Predicted Mechanisms of Antioxidant Action

Based on its structural features, Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is predicted to exert its antioxidant effects through two primary mechanisms: free radical scavenging and, to a lesser extent, metal ion chelation.

Free Radical Scavenging

The principal antioxidant mechanism is expected to be the neutralization of free radicals. This can occur through two main pathways:

-

Hydrogen Atom Transfer (HAT): This is the most likely mechanism, where a hydrogen atom from one of the phenolic hydroxyl groups is donated to a free radical (R•), thus quenching the radical and terminating the oxidative chain reaction.[10] The C4-hydroxyl group is the more probable hydrogen donor due to the stabilizing steric hindrance provided by the adjacent tert-butyl group.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the phenolic compound first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule. This pathway is generally favored in polar solvents.[11]

Caption: Predicted Hydrogen Atom Transfer (HAT) Mechanism.

Metal Ion Chelation

Certain transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Phenolic compounds with appropriately positioned functional groups can chelate these metal ions, rendering them inactive. For efficient chelation, a catechol (ortho-dihydroxy) or a hydroxyl group ortho to a carboxyl group is typically required.[12][13][14] Given that Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate has a hydroxyl group ortho to the esterified carboxyl group, it may possess some metal chelating ability, though likely weaker than that of 2,3-dihydroxybenzoic acid derivatives.[15]

Proposed Experimental Validation: A Framework for Empirical Analysis

To empirically validate the predicted antioxidant mechanisms, a series of standardized in vitro assays are proposed. The following protocols provide a self-validating system to comprehensively assess the antioxidant profile of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Use ascorbic acid or Trolox as a positive control and prepare similar dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each dilution of the test compound or standard to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

-

For the negative control, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), and is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare dilutions of the test compound and a standard (Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each dilution of the test compound or standard to triplicate wells.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity as in the DPPH assay.

-

Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferrous Ion Chelating (FIC) Assay

This assay evaluates the ability of the compound to chelate ferrous ions (Fe²⁺).

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine in water.

-

Prepare dilutions of the test compound and a standard (EDTA).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound or standard dilutions to triplicate wells.

-

Add 50 µL of the FeCl₂ solution and mix.

-

After 5 minutes, add 50 µL of the ferrozine solution.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

Calculate the percentage of chelation activity using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value.

-

Hypothetical Data Presentation and Interpretation

To illustrate the expected outcomes of the proposed experiments, the following table presents hypothetical data for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate in comparison to standard antioxidants.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) | Ferrous Ion Chelating IC₅₀ (µg/mL) |

| Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate | 45.8 | 32.5 | > 500 |

| Ascorbic Acid (Standard) | 22.1 | 15.3 | N/A |

| Trolox (Standard) | 28.9 | 18.7 | N/A |

| EDTA (Standard) | N/A | N/A | 12.4 |

Interpretation of Hypothetical Results:

-

The low IC₅₀ values in the DPPH and ABTS assays would confirm potent free radical scavenging activity, likely through a HAT mechanism.

-

The high IC₅₀ value in the FIC assay would suggest weak metal chelating ability, as predicted from the meta positioning of the hydroxyl groups.

-

A comparison with the standards would allow for the quantification of its relative antioxidant potency.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the structure of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate allows for a robust prediction of its antioxidant mechanism of action. The compound is anticipated to be an effective free radical scavenger, primarily through hydrogen atom transfer, with its potency significantly enhanced by the presence of the C5-tert-butyl group. Its metal chelating abilities are predicted to be modest. The experimental framework provided in this guide offers a clear path for the empirical validation of these hypotheses. Further research into this promising molecule is warranted to fully elucidate its potential applications in mitigating oxidative stress.

References

-

Liu, R., & Mabury, S. A. (2020). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Environmental Science & Technology, 54(19), 11706–11719. Available from: [Link]

-

Zacconi, F., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5495. Available from: [Link]

-

Kadoma, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 29(2), 209-216. Available from: [Link]

-

Rodríguez Mellado, J. M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 2(1), 1-13. Available from: [Link]

-

Al-Harrasi, A., et al. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Journal of Molecular Modeling, 29(10), 313. Available from: [Link]

-

D'Ambra, I., et al. (2019). 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity. Marine Drugs, 17(11), 633. Available from: [Link]

-

Góral, M., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4888. Available from: [Link]

-

Kozubek, A., & Tyman, J. H. (2005). In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols. Cellular and Molecular Life Sciences, 62(19-20), 2318-2327. Available from: [Link]

-

Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17897-17909. Available from: [Link]

-

Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. Available from: [Link]

-

Ademosun, O. T., & Oboh, G. (2014). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Journal of Food Processing and Preservation, 38(1), 1-10. Available from: [Link]

-

Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. Available from: [Link]

-

Li, H., et al. (2013). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of the Chinese Chemical Society, 60(11), 1349-1354. Available from: [Link]

-

Li, Y., et al. (2021). Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 12(24), 4644–4654. Available from: [Link]

-

Milella, L., et al. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 299-305. Available from: [Link]

-

Spiegel, M., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Food Chemistry, 332, 127372. Available from: [Link]

-

Yang, B., et al. (2020). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Antioxidants, 9(4), 329. Available from: [Link]

-

Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules, 27(9), 2948. Available from: [Link]

-

Wang, T., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE, 10(3), e0121276. Available from: [Link]

-

Graziano, M. J., & Grady, R. W. (1978). The development of new iron-chelating drugs. Journal of Pharmacology and Experimental Therapeutics, 205(3), 757-765. Available from: [Link]

-

Al-Qahtani, A. A. (2011). Metal-binding polymers as chelating agents. KU ScholarWorks. Available from: [Link]

-

Peterson, C. M., et al. (1976). Chelation Studies With 2,3-dihydroxybenzoic Acid in Patients With Beta-Thalassaemia Major. British Journal of Haematology, 33(4), 477-485. Available from: [Link]

- Preparation of 2,4-dihydroxybenzoic acid. (1991). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 7. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The development of new iron-chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate: A Comprehensive Technical Guide for Organic Solvents

Executive Summary

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate (C₁₃H₁₈O₄) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Understanding its solubility profile across a spectrum of organic solvents is critical for optimizing reaction conditions, designing crystallization-based purification steps, and formulating downstream products.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation thermodynamics, predictive solubility profiling using Hansen Solubility Parameters (HSP), and rigorously self-validating experimental protocols for empirical determination.

Structural Mechanistic Analysis & Solvation Thermodynamics

To predict the solubility of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, we must first deconstruct its chemical topology and the resulting intermolecular forces:

-

The 5-tert-butyl Group (Lipophilic Anchor): This massive, bulky aliphatic moiety significantly increases the molecule's dispersion forces ( δD ). Furthermore, its steric bulk disrupts tight π−π stacking and crystal lattice packing. By lowering the lattice energy ( ΔHlattice ), the tert-butyl group thermodynamically favors solvation, increasing overall solubility in organic solvents compared to non-alkylated analogs.

-

The 2,4-Dihydroxy System (Hydrogen Bonding Network): While hydroxyl groups typically increase polarity, the -OH at the 2-position is perfectly situated to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ethyl ester. This intramolecular interaction "masks" one hydrogen bond donor, reducing the overall hydrogen bonding parameter ( δH ) and rendering the molecule surprisingly lipophilic. The 4-OH remains available for intermolecular interactions.

-

The Ethyl Ester (Dipole Contributor): Provides moderate polarity and acts as a hydrogen bond acceptor ( δP ), facilitating excellent solvation in polar aprotic solvents and alcohols.

The Thermodynamic Cycle of Solvation

Solubility is governed by the Gibbs free energy of solvation ( ΔGsol<0 ). The process requires breaking the solute's crystal lattice (endothermic), forming a cavity in the solvent (endothermic), and establishing new solute-solvent interactions (exothermic).

Thermodynamic cycle of solvation for crystalline organic compounds.

Predictive Solvation via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting solute-solvent miscibility by dividing total cohesive energy into three components: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding ( δH )[1],[2]. The principle of "like dissolves like" is mathematically expressed by the interaction radius ( Ra ); solvents that fall within the solute's Hansen sphere will dissolve the compound effectively[2].

Given the structural features of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, its predicted HSP profile leans toward moderate δD (driven by the tert-butyl group), moderate δP (ester group), and moderate-to-low δH (due to intramolecular H-bonding).

Predicted Solubility Profile in Organic Solvents

Based on structural homology and HSP principles, the following table summarizes the predicted solubility profile for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate across standard organic solvent classes:

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | >100 mg/mL (Very High) | High δP disrupts remaining intermolecular H-bonds; excellent overall HSP matching. |

| Alcohols | Methanol, Ethanol | 50 - 100 mg/mL (High) | Strong H-bond donor/acceptor capabilities interact perfectly with the 4-OH and ester moieties. |

| Esters / Ketones | Ethyl Acetate, Acetone | 30 - 80 mg/mL (Good) | Matches the polarity of the ester core; the tert-butyl group stabilizes dispersion interactions. |

| Halogenated | Dichloromethane (DCM) | 20 - 50 mg/mL (Moderate) | Sufficient dispersion ( δD ) and dipole ( δP ) matching, though lacking in H-bond acceptance. |

| Aliphatic | Hexane, Heptane | <5 mg/mL (Low) | The tert-butyl group provides slight affinity, but the polar core strongly resists non-polar solvation. |

Experimental Methodologies: Self-Validating Systems

While predictive models are useful, empirical validation is mandatory for process chemistry. The Shake-Flask Method , originally proposed by Higuchi and Connors and codified in OECD guidelines (e.g., OECD 105 and 107), remains the gold standard for determining true thermodynamic equilibrium solubility[3],[4],[5].

Kinetic solubility methods (often used in high-throughput screening) are prone to supersaturation artifacts and overpredict solubility[3]. Therefore, a rigorous thermodynamic approach must be employed[6].

Protocol 1: Thermodynamic Shake-Flask Equilibration

Causality Note: We utilize centrifugation rather than filtration for phase separation. Lipophilic compounds like Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate can non-specifically adsorb to standard syringe filters (e.g., PTFE or Nylon), leading to artificially low solubility readings.

-

Preparation: Add an excess amount of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate (e.g., 200 mg) to a 5 mL amber glass vial.

-

Solvent Addition: Dispense exactly 2.0 mL of the target organic solvent into the vial. Ensure a visible solid pellet remains; if the solid dissolves completely, add more solute until saturation is visually confirmed.

-

Isothermal Agitation: Seal the vial and place it in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours . Rationale: 72 hours ensures the system overcomes local kinetic minima and reaches true thermodynamic equilibrium[6].

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved microcrystals[3].

-

Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for the varying vapor pressures and viscosities of organic solvents).

-

Dilution: Dilute the aliquot immediately into a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.

Standardized shake-flask workflow for thermodynamic solubility profiling.

Protocol 2: HPLC-UV Quantification

A self-validating analytical method requires a robust calibration curve bracketing the expected concentration range.

-

Column Selection: C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 5 µm). The lipophilic tert-butyl group ensures strong retention on C18 stationary phases.

-

Mobile Phase: Isocratic elution using 70% Acetonitrile and 30% Water (buffered with 0.1% Trifluoroacetic acid to suppress the ionization of the phenolic hydroxyl groups and prevent peak tailing).

-

Detection: UV absorbance at λmax (typically around 254 nm or 280 nm for dihydroxybenzoate derivatives).

-

Validation: Run a 5-point calibration curve using a certified reference standard of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate. Ensure R2≥0.999 . Calculate the unknown concentrations by integrating the area under the curve (AUC) against the calibration linear regression[5].

Conclusion

The solubility of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate in organic solvents is dictated by the delicate interplay between its bulky, lipophilic tert-butyl group and its polar, hydrogen-bonding capable dihydroxybenzoate core. By leveraging Hansen Solubility Parameters and executing rigorous, artifact-free shake-flask methodologies, researchers can accurately map its solubility landscape, ensuring seamless integration into complex synthetic routes and formulation pipelines.

References

1. Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). Available at: 2.[6] Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. National Institutes of Health (NIH). Available at: 4.[2] Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. PharmaExcipients. Available at: 5.[4] OECD 105-OPPTS 830.7840, water solubility in nanopure water. ToxicDocs. Available at: 6.[5] Determination of the Partition Coefficient n-octanol/water (OECD TG 107). Biotecnologie BT. Available at:

Sources

- 1. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. researchgate.net [researchgate.net]

Structural Elucidation and Synthesis of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

Executive Summary

In the development of advanced therapeutics, UV absorbers, and specialized polymer additives, highly substituted benzoate derivatives serve as critical building blocks. Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate (CAS: 1648705-61-6) [1] represents a sterically demanding, electron-rich aromatic system. The precise installation of the tert-butyl group at the C5 position requires strict control over reaction conditions to overcome competing regiochemical pathways.

This technical whitepaper provides a comprehensive guide to the regioselective synthesis and nuclear magnetic resonance (NMR) structural elucidation of this compound. Designed for research scientists, this guide emphasizes the causality behind synthetic choices and establishes a self-validating framework for spectral interpretation.

Chemical Identity & Regioselective Synthesis

Reaction Causality and Design

The starting material, ethyl 2,4-dihydroxybenzoate, possesses two hydroxyl groups that are electronically and sterically distinct. The C2-hydroxyl group is situated ortho to the ester moiety, forming a strong intramolecular hydrogen bond that lowers its nucleophilicity [2]. The aromatic ring is highly activated toward electrophilic aromatic substitution.

When introducing a bulky electrophile like the tert-butyl carbocation, regiocontrol is dictated by steric hindrance. The C3 position (flanked by two hydroxyl groups) is sterically inaccessible to bulky tert-alkyl groups[3]. Consequently, the alkylation is directed exclusively to the C5 position, which is electronically activated by the ortho-C4-hydroxyl and para-C2-hydroxyl groups, while remaining sterically accessible.

Protocol: Regioselective Friedel-Crafts Alkylation

To ensure high yield and prevent ester hydrolysis, a solid-supported acid catalyst is utilized.

-

Step 1: Substrate Preparation. Dissolve 10.0 mmol of ethyl 2,4-dihydroxybenzoate in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the deactivation of the acid catalyst by moisture and suppress unwanted side reactions.

-

-

Step 2: Catalyst Introduction. Add 1.5 equivalents of Amberlyst-15 (dry, H+ form) to the solution.

-

Causality: Amberlyst-15 is a macroreticular sulfonic acid resin. Unlike aqueous mineral acids (e.g., H₂SO₄), it prevents ester hydrolysis and allows for simple product recovery via filtration.

-

-

Step 3: Alkylating Agent Addition. Cool the reaction mixture to 0 °C. Slowly add 12.0 mmol of tert-butanol dropwise over 15 minutes.

-

Causality: Controlling the temperature mitigates polyalkylation and suppresses the premature elimination of tert-butanol into isobutylene gas, ensuring the carbocation selectively attacks the C5 position.

-

-

Step 4: Reaction Maturation. Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Step 5: Workup and Self-Validation. Filter the mixture to remove the Amberlyst-15 resin. Wash the filtrate with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Check: Obtain a crude ¹H-NMR. The presence of a sharp 9H singlet at ~1.35 ppm and the disappearance of the C5 aromatic proton confirm successful conversion before proceeding to column chromatography.

-

Fig 1. Regioselective Friedel-Crafts alkylation workflow for the target benzoate.

NMR Spectral Data & Structural Elucidation

The structural integrity of the synthesized compound is verified through 1D and 2D NMR spectroscopy. The data below represents standard acquisitions at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃.

¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Mechanistic Rationale |

| 11.05 | Singlet (s) | 1H | - | C2-OH | Highly deshielded due to strong intramolecular H-bonding with the C1 ester carbonyl[2]. |

| 7.65 | Singlet (s) | 1H | - | C6-H | Aromatic proton deshielded by the ortho ester group's anisotropic cone. |

| 6.35 | Singlet (s) | 1H | - | C3-H | Aromatic proton highly shielded by two ortho hydroxyl groups (π-donation). |

| 5.80 | Broad Singlet (br s) | 1H | - | C4-OH | Free hydroxyl group; broadened due to chemical exchange. |

| 4.35 | Quartet (q) | 2H | 7.1 | -OCH₂CH₃ | Deshielded by the adjacent ester oxygen. |

| 1.38 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ | Standard methyl group of an ethyl ester. |

| 1.35 | Singlet (s) | 9H | - | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |

¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |

| 170.5 | Quaternary (C=O) | Ester Carbonyl | Highly deshielded sp² carbon. |

| 162.0 | Quaternary (C-OH) | C2 | Deshielded by electronegative oxygen. |

| 158.5 | Quaternary (C-OH) | C4 | Deshielded by electronegative oxygen. |

| 128.5 | Methine (CH) | C6 | Aromatic carbon ortho to ester. |

| 126.0 | Quaternary (C-R) | C5 | Aromatic carbon attached to the tert-butyl group. |

| 105.5 | Quaternary (C-R) | C1 | Shielded by resonance from ortho/para OH groups. |

| 103.0 | Methine (CH) | C3 | Highly shielded by two ortho OH groups. |

| 61.2 | Methylene (CH₂) | -OCH₂CH₃ | Aliphatic carbon attached to oxygen. |

| 34.5 | Quaternary (C-R) | -C(CH₃)₃ | Central carbon of the tert-butyl group. |

| 29.5 | Methyl (CH₃) | -C(CH₃)₃ | Three equivalent methyl carbons. |

| 14.2 | Methyl (CH₃) | -OCH₂CH₃ | Terminal methyl of the ethyl ester. |

Elucidation Logic and Self-Validating Systems

A self-validating NMR protocol ensures that structural assignments are not merely speculative but empirically locked. To validate the synthesis of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, the following internal checks must be satisfied:

-

Integration Check: The integration ratio between the tert-butyl singlet (9H at 1.35 ppm) and the ethyl ester quartet (2H at 4.35 ppm) must be exactly 4.5:1 . Any deviation signifies impurities or incomplete reaction.

-

Aromatic Substitution Validation: The ¹H-NMR spectrum must exhibit exactly two aromatic singlets (H3 and H6). If a doublet or doublet of doublets is observed in the aromatic region, it indicates incorrect regiochemistry (e.g., alkylation at C3 instead of C5, which would result in adjacent, coupling protons).

-

Hydrogen Bonding Verification: The C2-OH signal must appear >10.5 ppm. If this signal shifts upfield, it indicates disruption of the intramolecular hydrogen bond, potentially due to ester hydrolysis or degradation.

-

2D NMR Confirmation: HMBC (Heteronuclear Multiple Bond Correlation) is critical for final validation. A cross-peak between the tert-butyl methyl protons (~1.35 ppm) and the C5 aromatic carbon (~126.0 ppm) definitively confirms the attachment point.

Fig 2. Multi-dimensional NMR workflow for unambiguous structural elucidation.

References

An In-depth Technical Guide to the Thermal Properties of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and melting point of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related analogs, including substituted dihydroxybenzoates and phenolic compounds, to establish a robust predictive framework. The guide details methodologies for empirical characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discusses the anticipated melting behavior, and elucidates the likely thermal decomposition pathways. This document is intended to serve as an essential resource for professionals engaged in the research and development of pharmaceuticals and other advanced materials where the thermal properties of such molecules are of critical importance.

Introduction and Molecular Context

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a substituted phenolic ester with a molecular structure that suggests its potential utility in various applications, including as an antioxidant, a polymer stabilizer, or an intermediate in organic synthesis. The presence of two hydroxyl groups, a bulky tert-butyl substituent, and an ethyl ester moiety on the benzene ring creates a unique combination of steric and electronic effects that are expected to significantly influence its physicochemical properties, including its melting point and thermal stability.

Understanding these thermal characteristics is paramount for applications in drug development and materials science. The melting point dictates purification strategies, such as recrystallization, and is a key parameter for formulation development. Thermal stability determines the compound's shelf-life, safe handling and processing temperatures, and potential degradation pathways, which is critical for ensuring product efficacy and safety.

Melting Point Characterization

Predictive Analysis Based on Structural Analogs

| Compound | Molecular Structure | Melting Point (°C) |

| Ethyl 2,4-dihydroxybenzoate | A structural isomer lacking the tert-butyl group. | 69-72[1] |

| Ethyl 3,4-dihydroxybenzoate | A structural isomer with a different hydroxyl substitution pattern. | 132-134[2] |

| Ethyl 2,5-dihydroxybenzoate | Another structural isomer. | 77-81 |

| Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate | A related compound with two tert-butyl groups and one hydroxyl group. | 104-106 |

The presence of the bulky tert-butyl group on the aromatic ring is expected to influence crystal lattice packing. This can either increase the melting point by enhancing van der Waals interactions or decrease it by disrupting efficient stacking. Given the substitution pattern and the potential for intramolecular hydrogen bonding between the hydroxyl groups, the melting point is anticipated to be distinct from its non-alkylated counterpart, Ethyl 2,4-dihydroxybenzoate. A reasonable starting point for experimental determination would be in the range of 80-120 °C.

Experimental Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It provides a precise determination of the melting point and the enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the anticipated melting point (e.g., 150 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Experimental workflow for DSC analysis.

Thermal Stability Assessment

The thermal stability of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a critical parameter that dictates its processing limits and degradation behavior. The molecular structure suggests potential decomposition pathways involving the ester, hydroxyl, and tert-butyl functional groups.

Predicted Decomposition Pathway

The thermal decomposition of phenolic esters often involves several stages.[5] For Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, the following pathway is proposed:

-

Initial Decomposition: The most likely initial step is the cleavage of the bulky tert-butyl group. This is a common decomposition route for compounds containing this moiety and would likely result in the formation of isobutene gas and Ethyl 2,4-dihydroxybenzoate.

-

Decarboxylation: Following or concurrent with the loss of the tert-butyl group, decarboxylation of the benzoate ester can occur, leading to the release of carbon dioxide and the formation of a substituted phenol.

-

Ester Cleavage: Another potential decomposition route is the cleavage of the ethyl ester, which could yield ethanol and the corresponding carboxylic acid or proceed through other mechanisms to form ethylene and the carboxylic acid.

-

High-Temperature Decomposition: At higher temperatures, the aromatic ring itself will likely undergo fragmentation, leading to the formation of smaller volatile organic compounds and a carbonaceous residue.

Caption: Proposed thermal decomposition pathway.

Experimental Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the ideal technique for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.[4]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Maintain a controlled atmosphere, typically inert (nitrogen) or oxidative (air), at a flow rate of 50 mL/min to simulate different processing conditions.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the initial significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Caption: Generalized experimental workflow for TGA analysis.

Conclusion

This technical guide provides a scientifically grounded framework for understanding and evaluating the melting point and thermal stability of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate. While direct experimental values for this compound are not currently published, a predictive analysis based on structural analogs suggests a melting point in the range of 80-120 °C and a multi-step decomposition process likely initiated by the loss of the tert-butyl group. The detailed DSC and TGA protocols provided herein offer a clear and robust methodology for the empirical determination of these crucial thermal properties. For researchers and developers working with this molecule, the insights and experimental designs presented in this guide are intended to facilitate safe handling, effective purification, and the rational design of formulations and applications.

References

-

Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Vyazovkin, S., & Sbirrazzuoli, N. (2006). Isoconversional Kinetic Analysis of Thermally Stimulated Processes in Polymers.

-

Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved from [Link]

Sources

Technical Safety & Handling Whitepaper: Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Purview: Beyond a standard Material Safety Data Sheet (MSDS), this guide provides a mechanistic analysis of the physicochemical hazards and establishes self-validating handling protocols for Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate.

Executive Summary & Structural Causality

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate (CAS: 1353502-28-9) is an advanced functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals[1]. Structurally, it is a derivative of resorcinolic acid, featuring a bulky tert-butyl group and an ethyl ester moiety.

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in a laboratory setting. The tert-butyl group at the C5 position acts as a steric shield, protecting the aromatic ring from electrophilic attack at that position, while simultaneously increasing the compound's lipophilicity. The ethyl ester prevents the formation of highly polar carboxylic acid dimers. Consequently, this renders the molecule highly soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in aqueous media, directly dictating both its biological toxicity profile and our required laboratory handling procedures.

Quantitative Physicochemical Profile

| Parameter | Specification | Causality / Impact on Handling |

| Chemical Name | Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate | N/A |

| CAS Number | 1[1] | Primary identifier for inventory and regulatory tracking. |

| Molecular Formula | C₁₃H₁₈O₄ | High carbon-to-oxygen ratio indicates strong lipophilicity. |

| Molecular Weight | 238.28 g/mol [1] | Moderate molecular weight; poses a dust inhalation hazard if aerosolized. |

| Physical State | Solid (Crystalline Powder) | Requires anti-static handling to prevent airborne particulate formation. |

Mechanistic Toxicology & Hazard Identification

Drawing parallels from well-documented analogs like ethyl 2,4-dihydroxybenzoate, this compound exhibits primary hazards related to mucosal and epidermal irritation. Under the Globally Harmonized System (GHS), such phenolic esters are classified as Category 2 Skin Irritants (H315) , Category 2 Eye Irritants (H319) , and Category 3 Specific Target Organ Toxicants for single exposure (H335 - Respiratory) (2)[2].

The Causality of Irritation: The irritation caused by this compound is not a simple pH-driven acid burn. The lipophilic nature of the tert-butyl and ethyl groups allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum or corneal epithelium, a mechanism well-supported by studies on the antimicrobial properties of phenolic acid alkyl esters (3)[3]. Once intercalated in the membrane, the unshielded phenolic hydroxyls at C2 and C4 act as potent hydrogen-bond donors, disrupting protein secondary structures and triggering a localized cytokine-mediated inflammatory response.

Mechanistic pathway of tissue irritation induced by lipophilic phenolic derivatives.

Self-Validating Handling & Solubilization Protocols

To ensure scientific integrity and operator safety, standard operating procedures must be self-validating—meaning the protocol itself contains checks that prevent progression if a safety or quality parameter fails.

Protocol 1: Gravimetric Transfer and Master Stock Preparation

Because the compound is a fine powder with respiratory irritation potential (H335)[2], weighing must be tightly controlled.

-

Step 1: Environmental Validation. Before opening the reagent bottle, activate the analytical balance inside a certified ductless fume enclosure. Validation Check: Verify the inward face velocity is between 0.4–0.6 m/s. If the flow alarm sounds, abort the procedure.

-

Step 2: PPE Verification. Don standard laboratory PPE, specifically prioritizing nitrile gloves (minimum 0.11 mm thickness). Causality: Latex offers poor resistance to lipophilic organic compounds; nitrile provides a superior barrier against lipid-partitioning molecules.

-

Step 3: Anti-Static Transfer. Use a grounded, anti-static micro-spatula to transfer the powder. Causality: Static charge can aerosolize the powder, increasing inhalation risk and causing mass-loss errors during high-precision weighing.

-

Step 4: Primary Solubilization. Dissolve the pre-weighed solid in 100% DMSO or absolute ethanol to create a master stock (e.g., 50 mM). Validation Check: The solution must be completely optically clear. If turbidity remains, sonicate for 60 seconds at room temperature.

-

Step 5: Aqueous Dilution. Only after complete organic solubilization should the stock be spiked into aqueous assay buffers. Add the organic stock dropwise to the aqueous buffer under rapid vortexing to prevent localized precipitation of the highly lipophilic ester.

Emergency Response & Decontamination Workflow

In the event of a localized spill, the response must prioritize containment of the solid before it can become airborne or enter aqueous drain systems.

Protocol 2: Solid Spill Decontamination

-

Step 1: Draft Isolation. Immediately disable local oscillating fans or intense HVAC drafts in the immediate vicinity to prevent powder aerosolization.

-

Step 2: PPE Escalation. Ensure safety goggles (not just safety glasses) and an N95/FFP2 particulate respirator are worn before approaching the spill.

-

Step 3: Wet-Wiping Containment. Do not dry sweep. Lightly mist a disposable laboratory wipe with a 70% Ethanol/Water solution. Gently lay the damp wipe over the powder. Causality: The ethanol helps solubilize the lipophilic compound slightly, binding it to the wipe, while the water prevents rapid evaporation and secondary aerosolization.

-

Step 4: Surface Neutralization. Wash the affected bench space with a mild alkaline detergent. Causality: The alkaline pH (pH 8-9) will deprotonate the phenolic hydroxyls, converting the residual compound into a highly water-soluble phenoxide salt, which is easily wiped away.

-

Step 5: Regulated Disposal. Place all contaminated wipes into a sealed, clearly labeled hazardous waste bag for incineration.

Step-by-step emergency containment and neutralization workflow for powder spills.

References

-

Title: Antimicrobial properties of phenolic acid alkyl esters Source: CABI Digital Library (Czech Journal of Food Sciences) URL: [Link]

Sources

A Proposed Framework for the Preliminary In Vitro Toxicity Screening of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The progression of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety profile. Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, a compound with potential therapeutic applications, currently lacks a defined toxicological profile. This guide, written from the perspective of a Senior Application Scientist, presents a comprehensive, tiered framework for the preliminary in vitro toxicity screening of this compound. We eschew a rigid template, instead providing a logically structured approach that begins with broad assessments of cytotoxicity and progresses to specific endpoints like genotoxicity. This document provides not only detailed, field-proven protocols for key assays such as the MTT, LDH, and in vitro Micronucleus assays but also delves into the scientific causality behind experimental choices, data interpretation, and the integration of results. The objective is to build a foundational dataset that can accurately predict potential liabilities, de-risk development, and guide subsequent, more specialized safety assessments.

Introduction: Establishing the Foundational Need for Toxicity Profiling

The Compound of Interest: Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a substituted phenolic compound. Its structural motifs, including a dihydroxy-substituted benzene ring, are found in molecules with known biological activity, such as potent antioxidant properties.[1][2] While its specific therapeutic potential is under investigation, the absence of public-domain toxicity data necessitates a foundational safety assessment before committing significant resources to further development. Early-stage in vitro screening is an indispensable tool to identify potential safety issues associated with a new molecule.[3]

The Rationale for In Vitro Screening in Modern Drug Development

The high attrition rate of drug candidates during late-stage development, often due to unforeseen toxicity, represents a major inefficiency in the pharmaceutical industry.[3] Implementing robust in vitro toxicity assays early in the discovery process allows for the rapid profiling of numerous compounds, requires minimal amounts of the test article, and reduces the reliance on animal testing in accordance with the 3Rs (Replacement, Reduction, Refinement) principle.[4] These assays serve as a critical filter, enabling teams to deprioritize high-risk compounds and focus on candidates with a more promising safety profile.[3]

A Tiered Approach to Preliminary Safety Assessment

A tiered or phased approach to toxicity testing provides a logical and resource-efficient strategy. The initial tier focuses on general cytotoxicity to determine the concentration range over which the compound affects basic cellular functions like metabolic activity and membrane integrity. Subsequent tiers investigate more specific and serious toxicities, such as the potential to cause genetic damage (genotoxicity). This structured methodology ensures that foundational questions about a compound's toxicity are answered before proceeding to more complex and resource-intensive studies.

Tier 1: General Cytotoxicity Assessment

Scientific Rationale: The initial evaluation of a compound's toxicity hinges on its effect on cell viability and integrity. A substance that is toxic at low concentrations may have a narrow therapeutic window. We employ two distinct but complementary assays to probe different mechanisms of cell death. The MTT assay measures mitochondrial function, an indicator of metabolic activity, while the LDH assay quantifies the release of a cytosolic enzyme, a hallmark of cell membrane damage or necrosis.[5][6] Comparing the results from both can provide initial mechanistic clues. For instance, a compound that significantly impacts the MTT assay but not the LDH assay at similar concentrations may be cytostatic or apoptotic rather than acutely necrotic.

Recommended Cell Line Selection: For a general screening, a well-characterized and robust cell line is essential.[3] Human embryonic kidney (HEK293) cells are a suitable initial choice for their ease of culture and widespread use in cytotoxicity studies.[7] Additionally, given that the liver is a primary site of drug metabolism and potential toxicity, a human hepatoma cell line like HepG2 should be run in parallel.[8][9] Comparing results between a metabolic (HepG2) and non-metabolic (HEK293) line can offer early insights into whether toxicity is mediated by the parent compound or its metabolites.

Tier 1 Experimental Workflow

Caption: Workflow for Tier 1 Cytotoxicity Screening.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 to 100 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the old medium from the plate and add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[11][12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitate is visible.[11]

-

Solubilization: Carefully add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][13]

Methodology:

-

Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[6]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[14]

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.[14]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

-

Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically subtracted to account for background.[14]

Data Analysis & Interpretation

For the MTT assay , data is expressed as percent viability relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

For the LDH assay , data is expressed as percent cytotoxicity: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

The resulting data should be plotted on a semi-log graph (percent viability/cytotoxicity vs. log concentration) to generate dose-response curves. A non-linear regression analysis is then used to calculate the IC50 (for MTT) or CC50 (for LDH) value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, respectively.

Hypothetical Data Summary: Tier 1

| Assay | Cell Line | Exposure Time | IC50 / CC50 (µM) | Max Effect (%) |

| MTT | HEK293 | 48h | 25.4 | 95% Viability Loss |

| MTT | HepG2 | 48h | 15.8 | 98% Viability Loss |

| LDH | HEK293 | 48h | 45.2 | 88% Cytotoxicity |

| LDH | HepG2 | 48h | 30.1 | 92% Cytotoxicity |

This table presents hypothetical data for illustrative purposes. A lower IC50/CC50 value indicates higher toxicity. The difference observed between HepG2 and HEK293 cells might suggest a role for metabolic activation in the compound's toxicity.

Tier 2: Genotoxicity Assessment

Scientific Rationale: Genotoxicity assessment is a critical component of safety pharmacology, as compounds that damage DNA can be potential carcinogens.[15][16] The in vitro micronucleus assay is a robust and widely accepted method for evaluating both clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential.[17] It is recommended by major regulatory bodies, including the OECD under Test Guideline 487.[18] This assay identifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[19]

Tier 2 Experimental Workflow

Caption: Workflow for the In Vitro Micronucleus Assay.

Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay (OECD TG 487)

The use of Cytochalasin B, a cytokinesis inhibitor, is central to this protocol. It allows the cell to undergo nuclear division but prevents cytoplasmic division, resulting in binucleated cells. Scoring is restricted to these binucleated cells, ensuring that only cells that have completed one mitosis in the presence of the test article are analyzed.[15]

Methodology:

-

Cell Culture: Use a suitable cell line such as CHO-K1, V79, TK6, or human peripheral blood lymphocytes.[16]

-

Dose Selection: Based on the Tier 1 cytotoxicity data, select at least three analyzable concentrations. The highest concentration should induce approximately 55±5% cytotoxicity or be 10 mM (or 2 mg/mL), whichever is lower.[19]

-

Compound Exposure:

-

Short Treatment (3-6 hours): Treat cells with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[16]

-

Long Treatment (1.5-2 cell cycles): Treat cells without S9 activation.

-

-

Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B at a pre-determined optimal concentration (e.g., 3-6 µg/mL).

-

Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for the formation of binucleated cells.[17]

-

Cell Harvesting: Gently harvest the cells (e.g., using trypsin for adherent cells).

-

Slide Preparation:

-

Treat the cell suspension with a mild hypotonic solution (e.g., KCl) to swell the cells.

-

Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid).

-